molecular formula C10H9ClN2O B1348105 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole CAS No. 24023-73-2

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

Cat. No. B1348105
CAS RN: 24023-73-2
M. Wt: 208.64 g/mol
InChI Key: IBMPKWVAMRQBJJ-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles1. Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms1.



Synthesis Analysis

While I couldn’t find the specific synthesis for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole”, oxadiazoles can generally be synthesized through the cyclization of appropriate precursors, often involving the reaction of a carbonyl compound with a hydrazide2.



Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” would consist of a 1,3,4-oxadiazole ring attached to a chloromethyl group at the 2-position and a 3-methylphenyl group at the 5-position3.



Chemical Reactions Analysis

Oxadiazoles can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the 2-position4. The specific reactions that “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” can undergo would depend on the specific conditions and reagents present2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While I couldn’t find specific data for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole”, oxadiazoles are generally stable compounds1. They are often used in the synthesis of various pharmaceuticals due to their stability and the variety of functional groups that can be attached to the oxadiazole ring1.


Scientific Research Applications

Electrochemical Synthesis

The electrochemical synthesis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives involves the electrochemical oxidation of semicarbazone at a platinum electrode. This process, conducted in acetonitrile with lithium perchlorate as a supporting electrolyte, yields compounds characterized by elemental analyses, IR, 1H, and 13C NMR spectral data. The method provides a route for synthesizing these derivatives efficiently (Kumar, 2012).

Structural Analysis

In another study, structural analysis of 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole derivatives highlighted the orientation and dihedral angles between the oxadiazole ring and adjacent benzene rings. This analysis provides insights into the compound's molecular geometry, potentially influencing its chemical behavior and interaction with other molecules. The precise structural characterization aids in the understanding of the compound’s physicochemical properties (Wang et al., 2005).

Photoluminescent Properties

The investigation into the mesomorphic behavior and photo-luminescent properties of new mesogens containing the 1,3,4-oxadiazole fluorophore revealed interesting applications. These compounds exhibit cholesteric and nematic/smectic A mesophases, alongside strong blue fluorescence emissions. Such characteristics make them suitable for applications in photoluminescent materials and liquid crystal displays (Han et al., 2010).

Antibacterial Activity

Research into the antibacterial activity of derivatives synthesized from 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole showed significant activity against various bacterial strains. The structure-activity relationships (SARs) of these compounds were investigated, revealing potential applications in the development of new antibacterial agents. This study underscores the importance of structural modifications in enhancing antibacterial efficacy (Rai et al., 2010).

Corrosion Inhibition

The synthesized oxadiazole derivatives have also been studied for their application in corrosion inhibition. The derivatives showed significant efficiency in preventing mild steel corrosion in an acidic environment. Such findings highlight the potential of these compounds in the field of corrosion protection, offering a new approach to enhancing material longevity in corrosive environments (Kalia et al., 2020).

Safety And Hazards

Without specific data on “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole”, it’s hard to provide accurate safety and hazard information. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry, where they are often used as scaffolds in drug discovery1. The future directions for “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” would likely depend on its specific biological activity and potential applications.


Please note that this is a general analysis based on the classes of compounds that “2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole” belongs to. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMPKWVAMRQBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363645
Record name 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole

CAS RN

24023-73-2
Record name 2-(Chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24023-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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